(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoicacid

Peptide chemistry GPCR ligand design Unnatural amino acid synthesis

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid, commonly referred to as Fmoc-L-4-indolylalanine or Fmoc-neo-tryptophan, is a synthetic, enantiomerically pure amino acid building block used in solid-phase peptide synthesis (SPPS). Its defining structural feature is the indole ring attached at the 4‑position of the alanine side chain, making it a regioisomer of natural L‑tryptophan, which bears the indole at the 3‑position.

Molecular Formula C26H22N2O4
Molecular Weight 426.5 g/mol
Cat. No. B8221293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoicacid
Molecular FormulaC26H22N2O4
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CNC5=CC=C4)C(=O)O
InChIInChI=1S/C26H22N2O4/c29-25(30)24(14-16-6-5-11-23-17(16)12-13-27-23)28-26(31)32-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-13,22,24,27H,14-15H2,(H,28,31)(H,29,30)/t24-/m0/s1
InChIKeyDJVFXTSCQFAXNM-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-4-Indolyl-L-Alanine (CAS 1251904-20-7): What Procurement Teams Need to Know Before Ordering


(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid, commonly referred to as Fmoc-L-4-indolylalanine or Fmoc-neo-tryptophan, is a synthetic, enantiomerically pure amino acid building block used in solid-phase peptide synthesis (SPPS). Its defining structural feature is the indole ring attached at the 4‑position of the alanine side chain, making it a regioisomer of natural L‑tryptophan, which bears the indole at the 3‑position [1]. The Fmoc group provides standard Nα‑protection compatible with Fmoc/tBu SPPS protocols, while the free carboxylic acid enables direct coupling onto resin or growing peptide chains. This compound is not simply a protected form of a canonical amino acid; it is an unnatural analog designed to confer distinct conformational and pharmacological properties on synthetic peptides [2].

Why Fmoc-4-Indolyl-L-Alanine Cannot Be Replaced by Fmoc-Trp-OH or Other Indole Analogs in Critical Peptide Syntheses


Substituting Fmoc-4-indolyl-L-alanine with Fmoc-Trp-OH (3‑indolyl) or other indole‑positional isomers is not functionally neutral. The shift of the indole linkage from the 3‑ to the 4‑position alters both the spatial orientation of the aromatic ring and the electronic environment of the indole NH, directly affecting π‑stacking geometries, hydrogen‑bond donor capacity, and local backbone flexibility in peptides [1]. In neurotensin(8–13) scaffolds, replacement of natural L‑Trp with L‑neo‑Trp yielded analogs that were stable in serum and systemically active in vivo, properties not achievable with the canonical tryptophan residue alone [2]. More broadly, 4‑substituted indole derivatives can exhibit distinct inhibitory profiles against tryptophan‑metabolizing enzymes such as IDO1 and TDO compared to 3‑substituted analogs, as demonstrated for related tryptophan analogs in enzymatic inhibition assays . These regioisomer‑driven differences mean that in‑class substitution without experimental validation risks loss of target binding affinity, metabolic stability, or in vivo efficacy.

Head-to-Head and Cross-Study Quantitative Evidence for Selecting Fmoc-4-Indolyl-L-Alanine Over Closest Analogs


Regioisomeric Identity: 4-Indolyl Substitution vs. Natural 3-Indolyl (Tryptophan) Alters Peptide Backbone Geometry and Receptor Interactions

The target compound is a regioisomer of L‑tryptophan. In tryptophan, the alanine side chain connects to indole C3; in Fmoc-4-indolyl-L-alanine, the connection is to C4. This positional shift relocates the indole NH group from a position distal to the peptide backbone (in Trp) to a proximal one, altering hydrogen‑bond geometry and the preferred side‑chain rotamer distribution. Crystallographic and NMR evidence for analogous regioisomeric amino acids confirms that such 3→4 positional changes produce distinct χ₁/χ₂ torsion angle preferences [1].

Peptide chemistry GPCR ligand design Unnatural amino acid synthesis

Neurotensin Receptor 1 Binding Affinity: NT69L (L-neo-Trp at Position 11) vs. Natural NT(8–13) (L-Trp at Position 11)

In a comparative pharmacological study, the neurotensin analog NT69L, which incorporates L‑neo‑tryptophan at position 11, exhibited high‑affinity binding to both rat and human neurotensin receptor subtype 1 (NTS1). The equilibrium dissociation constants (Kd) were 0.82 ± 0.18 nM (rat NTS1) and 1.6 ± 0.3 nM (human NTS1) [1]. For comparison, the natural fragment NT(8–13) containing L‑tryptophan at the same position binds to human brain neurotensin receptors with a reported Kd of 0.52 nM, but this affinity is not retained upon systemic administration due to rapid proteolytic degradation [2].

Neurotensin receptor pharmacology NTS1 binding assay Peptide drug discovery

In Vivo Systemic Antinociceptive Activity: L-neo-Trp-Containing Neurotensin Analogs vs. Natural NT(8–13)

Natural neurotensin(8–13) requires direct central administration to produce antinociception because it is rapidly degraded by serum peptidases and cannot cross the blood–brain barrier. In contrast, NT69L and related L‑neo‑Trp‑containing analogs were antinociceptive following systemic (subcutaneous) injection in mice, with ED₅₀ values ranging from 0.91 to 9.7 mg/kg s.c. and a duration of action of 2–4 hours [1]. This systemic activity was enabled by the incorporation of L‑neo‑tryptophan, which contributes to both metabolic stability and CNS penetration.

In vivo pharmacology Antinociception Peptide stability

Tryptophan 2,3-Dioxygenase (TDO) Inhibition: 4-Substituted Indole Derivatives Show Potent Activity Distinct from 3-Substituted Analogs

In a series of tryptophan analogs evaluated for inhibition of human tryptophan 2,3‑dioxygenase (TDO), certain 4‑substituted indole derivatives demonstrated IC₅₀ values as low as 180 nM in cell‑based assays, whereas the natural substrate L‑tryptophan (3‑indolyl) shows no inhibitory activity [1]. This indicates that the 4‑position substitution on the indole ring can confer enzyme inhibitory properties not present in the natural amino acid, consistent with the broader class‑level observation that indole regioisomers differentially engage the active sites of tryptophan‑metabolizing enzymes .

TDO inhibition IDO1 inhibition Tryptophan metabolism

Compatibility with Standard Fmoc SPPS: Incorporation Efficiency Comparable to Canonical Fmoc-Amino Acids

The Fmoc‑t‑Boc derivative of 4‑indolylalanine was successfully incorporated into bioactive synthetic peptides using standard solid‑phase synthesis protocols without requiring modified coupling reagents or extended reaction times [1]. The coupling efficiency is comparable to that of Fmoc‑Trp(Boc)‑OH under identical conditions (HBTU/HOBt/DIEA activation in DMF), as evidenced by the successful synthesis of neurotensin analogs in high purity and yield [2].

Solid-phase peptide synthesis Fmoc chemistry Unnatural amino acid coupling

Metabolic Stability in Serum: L-neo-Trp-Containing Peptides Exhibit Extended Half-Lives Relative to Natural Trp-Containing Peptides

Neurotensin(8–13) analogs containing L‑neo‑Trp at position 11 were stable in rat serum and systemically active upon subcutaneous administration, with a duration of antinociceptive action of 2–4 hours, far exceeding the half‑life of natural NT(8–13) which is rapidly inactivated by peptidases [1]. In a separate systematic study of stabilized NT(8–13) derivatives, compounds with non‑natural modifications achieved human plasma half‑lives exceeding 48 hours (t₁/₂ > 48 h), compared to <1 hour for the unmodified parent peptide [2]. While these stability enhancement data include contributions from multiple modifications, the L‑neo‑Trp substitution is a key structural element that, in combination with other modifications, yields the observed metabolic protection.

Peptide stability Serum protease resistance Pharmacokinetics

Where Fmoc-4-Indolyl-L-Alanine Delivers the Strongest Differentiation: Evidence-Backed Application Scenarios


Synthesis of Metabolically Stabilized Neurotensin Receptor Agonists for CNS Indications

Neurotensin(8–13) analogs incorporating L‑neo‑tryptophan at position 11, such as NT69L, demonstrate high NTS1 binding affinity (Kd = 0.82–1.6 nM) and systemic in vivo antinociceptive activity (ED₅₀ = 0.91–9.7 mg/kg s.c.), properties not achievable with natural L‑Trp at the same position [1][2]. Procurement of Fmoc‑4‑indolyl‑L‑alanine is essential for synthesizing these systemically active neurotensin‑based therapeutic candidates.

Structure–Activity Relationship (SAR) Studies on Indole‑Regioisomer‑Dependent Receptor Interactions

The 4‑indolyl regioisomer provides a structurally distinct spatial presentation of the indole ring compared to natural 3‑indolyl tryptophan, enabling systematic exploration of how indole position affects ligand binding to GPCRs, transporters, and enzymes [1]. This makes the compound a critical tool for medicinal chemistry programs seeking to optimize π‑interaction geometries in peptide ligands.

Development of TDO/IDO1 Enzyme Inhibitor Libraries for Immuno‑Oncology

4‑Substituted indole derivatives have demonstrated potent inhibition of TDO (IC₅₀ = 180 nM), in contrast to natural L‑tryptophan which serves as a substrate rather than an inhibitor [1][2]. Fmoc‑4‑indolyl‑L‑alanine serves as a versatile starting building block for synthesizing peptide‑based or peptidomimetic inhibitor libraries targeting the kynurenine pathway in tumor immune evasion.

Synthesis of Peptides with Altered Fluorescence Properties for Biophysical Studies

The 4‑indolyl substitution alters the fluorescence emission properties of the indole chromophore relative to 3‑indolyl tryptophan, enabling its use as a spectroscopic probe in time‑resolved fluorescence studies of protein folding, ligand binding, and conformational dynamics [1]. The Fmoc‑protected form allows direct incorporation into designer peptides for biophysical investigations.

Quote Request

Request a Quote for (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.